

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2,3-Dibromothiophene

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Compound of Interest

Compound Name: 2,3-Dibromothiophene

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a comparative spectroscopic analysis of **2,3-dibromothiophene** against its isomers, 2,5-dibromothiophene and 3,4-dibromothiophene, utilizing ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and protocols offer a robust framework for the structural elucidation of brominated thiophenes.

Comparative Spectroscopic Data

The differentiation between 2,3-, 2,5-, and 3,4-dibromothiophene is readily achieved by comparing their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

^1H NMR Spectral Data

The proton NMR spectra provide distinct chemical shifts and coupling patterns for the aromatic protons on the thiophene ring.

Compound	Chemical Shift (δ) and Multiplicity
2,3-Dibromothiophene	δ 7.25 (d, 1H), 6.91 (d, 1H)
2,5-Dibromothiophene	δ 6.83 (s, 2H)
3,4-Dibromothiophene	δ 7.34 (s, 2H)

^{13}C NMR Spectral Data

The carbon NMR spectra are particularly useful for distinguishing between the isomers based on the number of unique carbon environments and their chemical shifts.

Compound	Chemical Shift (δ)
2,3-Dibromothiophene	δ 127.9, 127.5, 117.4, 109.2
2,5-Dibromothiophene	δ 129.1, 109.7
3,4-Dibromothiophene	δ 125.1, 110.5

Infrared (IR) Spectroscopy Data

Characteristic vibrational frequencies in the IR spectra can aid in the identification of the substitution pattern on the thiophene ring.

Compound	Key IR Absorption Bands (cm^{-1})
2,3-Dibromothiophene	3100-3050 (C-H stretch), 1520, 1410, 1350 (ring vibrations)
2,5-Dibromothiophene	3100-3050 (C-H stretch), 1515, 1420, 1340 (ring vibrations)
3,4-Dibromothiophene	3111 (C-H stretch), 1392, 1329, 1114, 908, 849, 783, 703 (ring and C-H vibrations)[1][2]

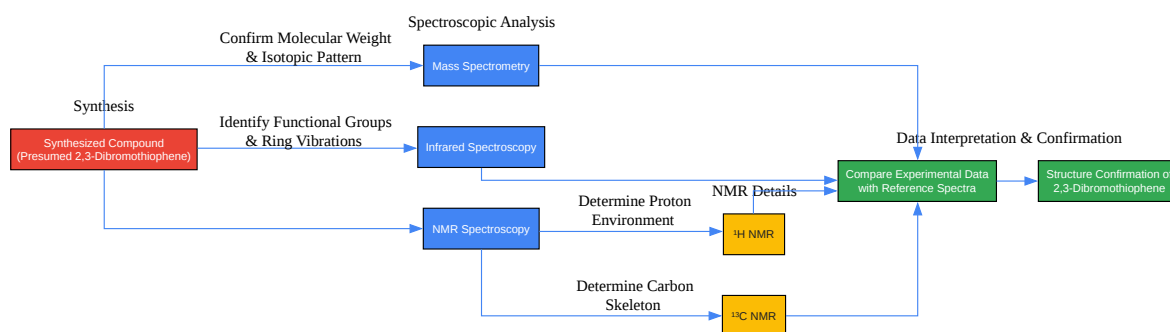
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the dibromothiophene isomers and reveals a characteristic isotopic pattern due to the presence of two bromine atoms.

Compound	Molecular Ion (m/z) and Isotopic Pattern
2,3-Dibromothiophene	240, 242, 244 (approx. 1:2:1 ratio)
2,5-Dibromothiophene	240, 242, 244 (approx. 1:2:1 ratio)
3,4-Dibromothiophene	240, 242, 244 (approx. 1:2:1 ratio)

Experimental Workflow and Analysis

The logical progression for confirming the structure of **2,3-Dibromothiophene** involves a series of spectroscopic analyses, as illustrated in the following workflow diagram.



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Caption: Workflow for the spectroscopic confirmation of **2,3-Dibromothiophene**.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

^1H and ^{13}C NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the dibromothiophene sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the probe to achieve optimal magnetic field homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Data Processing:

- Apply a Fourier transform to the free induction decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

- For a neat liquid sample, place one to two drops of the dibromothiophene onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Instrumentation and Data Acquisition:

- Acquire the spectrum using an FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Place the prepared salt plates in the sample holder.
- Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

- Dissolve a small amount of the dibromothiophene sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

- Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

- Utilize electron ionization (EI) at a standard energy of 70 eV.
- Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Data Processing:

- Identify the molecular ion peak (M^+) and analyze its isotopic pattern. For a compound containing two bromine atoms, a characteristic triplet of peaks with an approximate 1:2:1 intensity ratio will be observed at M^+ , M^++2 , and M^++4 .
- Analyze the fragmentation pattern to provide further structural information.

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References

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